5,10-Epoxyestrane-3,17-dione

Description

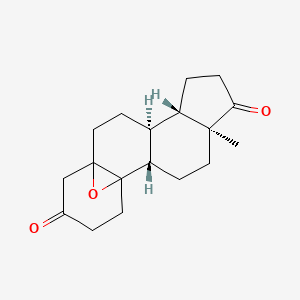

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24O3 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(2S,5S,9S,10S)-5-methyl-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecane-6,15-dione |

InChI |

InChI=1S/C18H24O3/c1-16-7-6-14-12(13(16)2-3-15(16)20)5-8-17-10-11(19)4-9-18(14,17)21-17/h12-14H,2-10H2,1H3/t12-,13-,14-,16-,17?,18?/m0/s1 |

InChI Key |

IMUXYKVAQDXODL-RWISDLLHSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC45C3(O4)CCC(=O)C5 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC45C3(O4)CCC(=O)C5 |

Synonyms |

3-keto-5,10-epoxy-19-normethylandrostan-17-one keto-epoxy-Me-androstanone |

Origin of Product |

United States |

Synthetic Methodologies for 5,10 Epoxyestrane 3,17 Dione and Analogues

Strategies for Epoxide Ring Formation

The central feature of 5,10-Epoxyestrane-3,17-dione is the oxirane ring bridging the C-5 and C-10 positions. The primary route to this structural motif involves the epoxidation of the corresponding Δ5(10)-olefin precursor, estr-5(10)-ene-3,17-dione or a protected derivative thereof. The stereochemical outcome of this epoxidation is of paramount importance, dictating the final architecture of the molecule.

Olefin Epoxidation Techniques

A variety of methods have been developed for the epoxidation of alkenes, many of which are applicable to steroidal systems. These can be broadly categorized into peracid-mediated, metal-catalyzed, and organocatalytic approaches.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely employed reagents for the epoxidation of steroidal olefins. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. In the context of Δ5(10)-steroids, the stereochemical course of the epoxidation is generally directed by the steric environment of the double bond. Attack of the reagent typically occurs from the less hindered α-face of the steroid, leading to the formation of a 5α,10α-epoxide. The β-face is significantly encumbered by the angular methyl group at C-13 and the C/D ring system.

| Reagent | Substrate | Product | Stereoselectivity | Reference |

| m-CPBA | Estr-5(10)-ene derivative | 5α,10α-Epoxyestrane derivative | Predominantly α | General knowledge |

| Peroxylauric acid | Cholesteryl 3,5-dinitrobenzoate | 5α,6α-epoxide | High α-selectivity | wikipedia.org |

This table presents generalized outcomes and specific examples in related steroid systems to illustrate the principles of peracid-mediated epoxidation.

Transition metal catalysts offer an alternative to peracid-mediated epoxidations and can sometimes provide different stereochemical outcomes or improved efficiency. For instance, the oxidation of 3β,6β-dihydroxy-5β-methyl-19-norsteroidal 9(10)-alkenes with chromium trioxide has been shown to yield 9α,10α-epoxides as minor products, indicating that α-epoxidation is a feasible pathway in related 19-norsteroid systems. wikipedia.org Metalloporphyrin complexes in the presence of a terminal oxidant are another class of catalysts capable of effecting epoxidation, although their application to Δ5(10)-estrene systems is not extensively documented.

| Catalyst/Oxidant | Substrate | Product | Stereoselectivity | Reference |

| Chromium trioxide | 3β,6β-dihydroxy-5β-methyl-19-norsteroidal 9(10)-alkene | 9α,10α-epoxide | α-selective | wikipedia.org |

This table highlights a relevant example of metal-catalyzed epoxidation in a structurally similar steroid.

In recent years, organocatalysis has emerged as a powerful tool for asymmetric epoxidation. Chiral ketones, for example, can catalyze the epoxidation of alkenes using stoichiometric oxidants like Oxone. While the application of organocatalytic epoxidation to complex steroidal systems like Δ5(10)-estrenes is an area of ongoing research, these methods hold the potential for achieving high enantioselectivity in the formation of the epoxide ring, which could be crucial for the synthesis of specific stereoisomers of this compound.

Stereochemical Control in Epoxidation of Steroidal Δ5(10)-Systems

As previously mentioned, the stereochemical outcome of the epoxidation of Δ5(10)-steroids is predominantly governed by steric factors. The approach of the epoxidizing agent is generally favored from the α-face, which is less sterically hindered than the β-face. This inherent facial bias simplifies the synthesis of the 5α,10α-epoxy isomer. Achieving the corresponding 5β,10β-epoxide would likely require a more elaborate synthetic strategy, possibly involving intramolecular delivery of the oxygen atom from a directing group positioned on the β-face of the steroid.

Incorporation of Dione (B5365651) Functionalities at C-3 and C-17

The synthesis of this compound requires the presence of ketone groups at both the C-3 and C-17 positions. These functionalities can either be introduced before the epoxidation step or installed on a pre-formed 5,10-epoxy scaffold.

A plausible synthetic route would involve the preparation of estr-5(10)-ene-3,17-diol as a key intermediate. This diol can be synthesized from commercially available estrone (B1671321) or estradiol (B170435) derivatives through a sequence often involving a Birch reduction of an aromatic A-ring precursor to generate the Δ5(10)-double bond.

Once the 5,10-epoxy-3,17-diol is obtained, the hydroxyl groups at C-3 and C-17 must be oxidized to the corresponding ketones. The choice of oxidizing agent is critical to avoid unwanted side reactions, particularly the opening of the acid-sensitive epoxide ring.

One suitable method for the oxidation of the 3β-hydroxyl group in the presence of the 5,10-epoxy moiety is the Oppenauer oxidation. This method employs aluminum isopropoxide in the presence of a ketone such as cyclohexanone and is performed under non-acidic conditions, thus preserving the epoxide ring. The oxidation of the 17-hydroxyl group can be accomplished using a variety of standard oxidizing agents, such as those based on chromium (e.g., pyridinium chlorochromate, PCC) or Dess-Martin periodinane, provided the reaction conditions are carefully controlled to maintain the integrity of the epoxide. The sequential or simultaneous oxidation of both hydroxyl groups would lead to the final target molecule, this compound.

| Oxidation Method | Substrate | Product | Key Considerations |

| Oppenauer Oxidation | 3β-Hydroxy-5α,10α-epoxyestrane-17-one | 5α,10α-Epoxyestrane-3,17-dione | Mild, non-acidic conditions suitable for acid-sensitive epoxides. |

| PCC or Dess-Martin Periodinane | 5α,10α-Epoxyestrane-3,17β-diol | 5α,10α-Epoxyestrane-3,17-dione | Requires careful control of reaction conditions to avoid epoxide opening. |

This table outlines potential methods for the oxidation of hydroxyl groups in the presence of the epoxy functionality.

Multi-Step Synthesis Pathways Involving 5,10-Epoxyestrane Intermediates

The construction of the 5,10-epoxyestrane skeleton is a challenging synthetic endeavor that typically relies on the formation of an epoxide ring at the C5-C10 position. This transformation is a key step in pathways that may use the resulting epoxy steroid as a final product or as a crucial intermediate for further derivatization. These multi-step syntheses require careful planning to manage functional groups and control stereochemistry. libretexts.orgyoutube.com

The primary precursor for the synthesis of this compound is a steroid with a double bond between the C5 and C10 positions. A common starting material for creating this functionality is an aromatic A-ring steroid, such as 17β-estradiol or its derivatives. researchgate.net A key transformation in this process is the Birch reduction, which selectively reduces the aromatic ring to generate a non-conjugated diene system. nih.gov For example, the reduction of estradiol methyl ether can yield the corresponding dihydro derivative, which upon hydrolysis and oxidation, produces the required 5(10)-ene-3-one system. researchgate.net

The crucial epoxidation step is then carried out on this C5-C10 double bond. Various epoxidizing agents can be employed for this purpose. The use of hexahaloacetones in combination with hydrogen peroxide (H2O2) has been reported for the epoxidation of estra-5(10),9(11)-dienes, yielding the corresponding 5α,10α-epoxy derivatives as the major products. researchgate.net Traditional methods often involve peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), which typically afford α-epoxides. researchgate.net

This compound can be synthesized through the derivatization of other readily available steroid nuclei. Androst-5-ene-3,17-dione, for instance, serves as a potential precursor, although significant modifications are required to shift the double bond and remove the C19-methyl group to form the estrane (B1239764) skeleton before epoxidation. nih.gov

A more direct route involves the modification of estrane-based steroids. For example, 19-nortestosterone can be oxidized to 19-nor-4-androstene-3,17-dione. researchgate.net Isomerization of the double bond from the C4-C5 position to the C5-C10 position furnishes the direct precursor, 5(10)-estrene-3,17-dione, which can then be epoxidized to the target compound. alfa-chemistry.com This strategic functional group manipulation highlights the versatility of using different steroid scaffolds as starting points for complex targets. libretexts.org

Green Chemistry Principles in the Synthesis of Epoxy-Steroids

The synthesis of steroids, including epoxy-steroids, has traditionally involved the use of hazardous reagents and volatile organic solvents. researchgate.netresearchgate.net Green chemistry principles aim to mitigate these environmental and health concerns by developing more sustainable synthetic routes. rsc.org This includes the use of heterogeneous catalysts, alternative energy sources like microwaves, and greener solvent systems. researchgate.net Epoxysteroids are important synthetic intermediates because the epoxide ring can be easily opened, allowing for the stereoselective introduction of various functionalities into the steroid nucleus. researchgate.net

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of large organic cations and various anions. nih.govnih.gov They are considered environmentally friendly alternatives to conventional organic solvents due to their negligible vapor pressure, high thermal stability, and tunable solubility properties. researchgate.netacs.org

In steroid synthesis, ILs can act as both the reaction medium and as catalysts, potentially increasing reaction rates and selectivity. researchgate.netnih.gov Their unique properties can be "fine-tuned" by selecting specific cation-anion combinations, making them task-specific solvents. researchgate.netacs.org This tunability allows for the development of more effective purification platforms, and their non-volatile nature eliminates solvent loss to the atmosphere. acs.org For instance, ILs have been used to enhance and recycle catalysts in reactions like the Diels-Alder, which is fundamental in building steroid skeletons. researchgate.net The use of IL-supported reagents is another strategy to facilitate catalyst recovery and recycling, aligning with green chemistry goals. researchgate.net

| Cation Type | Anion Type | Potential Application in Steroid Synthesis | Reference |

| Imidazolium-based | Tetrafluoroborate (B81430), Hexafluorophosphate (B91526) | Solvent for oxidation/reduction reactions, catalyst support | researchgate.netnih.gov |

| Pyridinium-based | Halides (Cl-, Br-), Acetate | Media for catalytic transformations, Diels-Alder reactions | researchgate.netnih.gov |

| Cholinium-based | Amino acids | Biocompatible media for enzymatic transformations, improved solubility | acs.org |

| Quinuclidine-based | Trimethylamine-functionalized anions | Catalyst for reactions like the Baylis-Hillman | researchgate.net |

Switchable polarity solvents (SPS) are a novel class of solvents that can reversibly change their physical properties, such as polarity, in response to a trigger. rsc.org A common trigger is the addition or removal of carbon dioxide (CO2). For example, a mixture of an alcohol and an amidine or guanidine base is a low-polarity liquid; however, when exposed to CO2, it reacts to form an ionic liquid with significantly higher polarity. rsc.orggoogle.com Removing the CO2, often by bubbling with an inert gas like N2, reverses the process. google.com

This switchable character is highly advantageous in multi-step syntheses where different steps may require different solvent properties. rsc.org In the context of epoxy-steroid synthesis, an SPS could be used in its low-polarity state for the reaction and then switched to its high-polarity state to facilitate the separation of a nonpolar product or the recovery of a catalyst. This minimizes the need for large volumes of different solvents for reaction and extraction, thereby reducing waste. For instance, the polarity of a DBU/1-propanol SPS can be switched from being acetone-like to DMSO-like upon the addition of CO2. rsc.org This technology offers a promising avenue for greener chemical processing in steroid synthesis.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound and its analogues are critically dependent on the chosen methodologies, particularly the epoxidation step. A comparison of different approaches reveals trade-offs between yield, stereochemical control, and environmental impact.

Traditional methods using peroxy acids like mCPBA for the epoxidation of Δ5-steroids are well-established but often result in the formation of α-epoxides with varying yields. researchgate.net More modern approaches have sought to improve both yield and selectivity. For instance, the epoxidation of estra-5(10),9(11)-dienes using hexahaloacetones and H2O2 selectively affords the 5α,10α-epoxy derivatives as the major products. researchgate.net In contrast, β-epoxides can be obtained through methods involving potassium permanganate (KMnO4) and metal salts. researchgate.net

| Method | Key Reagents/Conditions | Selectivity | Efficiency/Yield | Green Chemistry Aspect | Reference |

| Classic Epoxidation | mCPBA | Typically affords α-epoxides | Moderate to good yields | Uses stoichiometric oxidant, generates waste | researchgate.net |

| Halogenated Ketone Catalysis | Hexahaloacetone, H2O2 | Major product is the 5α,10α-epoxy derivative | Good yields reported | Uses a catalytic approach with a greener oxidant (H2O2) | researchgate.net |

| Permanganate Oxidation | KMnO4, Metal Salts | Can be tuned to produce β-epoxides | Variable | Uses stoichiometric heavy metal reagent | researchgate.net |

| Ionic Liquid Mediated | Recyclable catalyst (e.g., MacMillan's) in an ionic liquid | Good selectivities reported in model reactions | Good yields, catalyst can be recycled multiple times | Reduces volatile organic solvent use, allows for catalyst recycling | researchgate.net |

| Switchable Polarity Solvent (SPS) System | CO2-triggered solvent (e.g., DBU/alcohol) | Dependent on the specific reaction | Potentially high, simplifies purification | Significantly reduces solvent waste by combining reaction and separation steps | rsc.orggoogle.com |

Chemical Reactivity and Derivatization of 5,10 Epoxyestrane 3,17 Dione

Ring-Opening Reactions of the 5,10-Epoxy Moiety

The three-membered epoxide ring in 5,10-Epoxyestrane-3,17-dione is highly strained and susceptible to cleavage by various reagents. These ring-opening reactions are fundamental to the derivatization of this class of steroids.

The epoxide ring readily undergoes nucleophilic attack, a reaction that can be catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, enhancing the electrophilicity of the carbon atoms and facilitating attack by weak nucleophiles. nih.gov In basic or neutral conditions, strong nucleophiles directly attack one of the epoxide carbons in a classic SN2 mechanism. nih.govalfa-chemistry.com

A variety of nucleophiles have been employed for the ring-opening of steroidal epoxides, including halides, amines, and thiols. nih.gov For instance, the reaction of analogous 2,3-epoxy-5α-androstan-17-one derivatives with aromatic amines and thiols has been shown to be completely regio- and stereoselective, particularly when mediated by ionic liquids which can act as both solvent and catalyst. acs.org Similarly, organoselenium reagents, such as PhSeZnCl, have been used to open steroidal epoxides, affording β-hydroxy-phenylselenides. researchgate.net This reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net

The stereochemical outcome of the nucleophilic ring-opening of steroidal epoxides, such as those on a cyclohexane-like ring system, is generally governed by the Fürst–Plattner rule. rsc.org This rule dictates that nucleophilic attack on an epoxide fused to a cyclohexane (B81311) ring preferentially occurs in a trans-diaxial manner. This pathway proceeds through a lower-energy, chair-like transition state, as opposed to the higher-energy, twist-boat-like transition state required for a trans-diequatorial product. beilstein-journals.org For steroidal epoxides, this typically results in the formation of a diaxial-substituted product. acs.orgrsc.org For example, in the reaction of 2β,3β-epoxy-5α-androstan-17-one with halide reagents, the attack occurs at the C-3 position, leading to the diaxial 3α-chloro-2β-hydroxy derivative as the major product under kinetic control. acs.org

Reaction conditions play a critical role in determining the product distribution of the epoxide ring-opening reaction. The choice of solvent, catalyst, and temperature can override the inherent kinetic preference predicted by the Fürst–Plattner rule. rsc.org

Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), have emerged as highly effective catalysts and solvents for these reactions. nih.gov Studies on the analogous 2,3-epoxy-5α-androstan-17-ones with various halide sources (AlCl₃, TMSCl, LiCl, LiBr) have demonstrated that the stereoselectivity can be controlled and even reversed by modifying the reaction conditions. nih.gov At room temperature, using catalysts like AlCl₃ or TMSCl in an ionic liquid, the reaction proceeds smoothly to yield the diaxial halohydrin with excellent selectivity (up to 97%), in accordance with the Fürst–Plattner rule. acs.org

However, at elevated temperatures (above 100 °C), a significant shift in selectivity is observed, favoring the formation of the thermodynamically more stable diequatorial halohydrin. nih.gov This temperature-controlled switch suggests that the reaction becomes reversible under these conditions, allowing for equilibration to the more stable product. google.com By carefully selecting the reaction temperature and the ratio of reagents, either the diaxial (kinetic) or the diequatorial (thermodynamic) product can be synthesized with high selectivity. nih.govgoogle.com

Table 1: Influence of Reaction Conditions on the Halide-Mediated Ring Opening of 2β,3β-Epoxy-5α-androstan-17-one

| Entry | Halide Source | Catalyst/Solvent | Temp. (°C) | Time (h) | Diaxial Product Selectivity (%) | Diequatorial Product Selectivity (%) |

| 1 | AlCl₃ | [bmim][BF₄] | RT | 0.5 | 96 | 4 |

| 2 | TMSCl | [bmim][BF₄] | RT | 0.5 | 97 | 3 |

| 3 | LiCl | [bmim][BF₄] | 100 | 24 | 89 | 11 |

| 4 | LiCl | [bmim][BF₄] | 120 | 24 | 4 | 96 |

| 5 | LiBr | [bmim][BF₄] | 100 | 24 | 33 | 67 |

Data derived from studies on the analogous compound 2β,3β-epoxy-5α-androstan-17-one. acs.orggoogle.com

Reactions Involving the C-3 and C-17 Ketone Groups

The carbonyl groups at the C-3 and C-17 positions are also key sites for chemical modification, undergoing typical ketone reactions. However, their reactivity can be influenced by the steroidal framework and the presence of the nearby epoxy group. Steroidal ketones are generally less reactive than simple aliphatic ketones due to steric hindrance. nih.gov

The ketone groups can participate in condensation reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, steroidal ketones can react with organometallic reagents. The reaction of 2-lithio-1,3-dithiane with steroidal spiroepoxides at C-3 demonstrates that nucleophilic addition to a carbonyl group can occur, followed by further transformations. cdnsciencepub.com

Multicomponent reactions, such as the Ugi four-component reaction, have been applied to steroidal ketones to create complex molecular scaffolds. nih.gov However, the poor reactivity of steroidal ketones often necessitates harsh reaction conditions, such as high temperatures, to achieve good yields. nih.gov In the context of 17-keto steroids, ethynylation reactions using monolithium acetylide are used to introduce an ethynyl (B1212043) group at the C-17 position, a key step in the synthesis of various hormonal drugs. google.com This reaction typically requires the protection of the C-3 ketone group to ensure selective reaction at C-17. google.com

The ketone functionalities at C-3 and C-17 can be selectively reduced or oxidized. Reduction of ketones to their corresponding alcohols is a common transformation. General methods using N-heterocyclic carbene boranes, activated by agents like silica (B1680970) gel or acetic acid, are effective for the reduction of various aldehydes and ketones, including sterically hindered ones, and could be applicable to this compound. beilstein-journals.org

Conversely, the ketone groups can undergo oxidation reactions, such as the Baeyer-Villiger oxidation. In studies involving analogous 19-hydroxy-4,5-epoxy-androstane-3,17-diones, it was found that Baeyer-Villiger oxidation with peracids occurs preferentially at the C-17 ketone rather than the C-3 ketone. researchgate.net This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester (lactone), providing a route to A-nor-steroids. researchgate.net The presence of the epoxide can influence the reaction pathway, potentially leading to rearrangements. researchgate.net

Rearrangement and Fragmentation Reactions

The inherent strain of the epoxide ring in this compound and related structures serves as a driving force for skeletal rearrangements and fragmentation pathways. These reactions are often initiated by acidic or basic conditions and can lead to complex and sometimes unexpected molecular architectures.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions involving the migration of an alkyl, aryl, or hydride group to a neighboring carbocationic center. mdpi.com This type of rearrangement is particularly relevant for steroidal epoxides, where acid-catalyzed opening of the epoxide ring generates a carbocation intermediate, initiating a cascade of skeletal changes. acs.orgacs.orgsioc-journal.cn The reaction is renowned for its capacity to construct challenging quaternary chiral centers and achieve significant carbon skeleton reorganization. sioc-journal.cn

In the context of the estrane (B1239764) skeleton, studies on related 16α,17α-epoxyestranes have demonstrated that such rearrangements can be promoted by ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) or tetrafluoroborate ([bmim][BF₄]). nih.gov These reactions lead to unusual Wagner-Meerwein rearrangement products, yielding unnatural 13-epi-18-nor-16-one derivatives as the main products in good to excellent yields. nih.gov The formation of hydrofluoric acid (HF) from the hydrolysis of the [PF₆]⁻ anion in the ionic liquid can also induce C-ring aromatization in 16α,17α-epoxyestranes. nih.gov Although not directly involving the 5,10-epoxy isomer, these findings illustrate the potential for profound skeletal modifications of epoxyestranes via Wagner-Meerwein type rearrangements.

| Starting Material | Reagents and Conditions | Major Product | Yield |

|---|---|---|---|

| 3-Methoxy-16α,17α-epoxyestra-1,3,5(10)-triene | [bmim][BF₄], 100 °C, 3h | 3-Methoxy-13-epi-18-nor-16-oxoestra-1,3,5(10)-triene | 85% |

| 3-Benzyloxy-16α,17α-epoxyestra-1,3,5(10)-triene | [bmim][BF₄], 100 °C, 3h | 3-Benzyloxy-13-epi-18-nor-16-oxoestra-1,3,5(10)-triene | 92% |

| 3β-Acetoxy-16α,17α-epoxy-5α-androstane | [bmim][BF₄], 100 °C, 3h | 3β-Acetoxy-13-epi-18-nor-5α-androstan-16-one | 94% |

The Eschenmoser fragmentation is a powerful reaction that transforms α,β-epoxyketones into alkynes and carbonyl compounds. wikipedia.orgwikiwand.com This reaction proceeds via the condensation of the epoxyketone with a sulfonylhydrazine, typically p-toluenesulfonylhydrazine, to form a hydrazone intermediate which then fragments under thermal or acid/base-catalyzed conditions. wikipedia.orgwikiwand.com The driving force for this fragmentation is the formation of the highly stable nitrogen molecule. wikipedia.org

This methodology has been successfully applied to the synthesis of β,γ-acetylenic secosteroids. thieme-connect.deresearchgate.net Specifically, a derivative of this compound, 6-oxo-5,10-epoxyestrane-3,7-diyl diacetate, undergoes Eschenmoser fragmentation to yield the ring-opened product, 5,10-secoestr-5-yne-3,10,17-trione. thieme-connect.dethieme-connect.de This transformation highlights a key synthetic application of the 5,10-epoxy steroid core, enabling access to flexible ten-membered ring structures which are of interest as potential enzyme inhibitors. researchgate.netresearchgate.net The synthesis involves the conversion of a Δ⁵-19-hydroxy steroid to a 5β,10β-oxido-6-oxo steroid, which is the direct precursor for the fragmentation. researchgate.net

| Precursor | Reagents and Conditions | Product |

|---|---|---|

| 5β,10β-Oxido-6-oxo-estrane derivative (e.g., 3β-acetoxy-5β,10β-oxido-19-norcholestan-6-one) | 1. p-Toluenesulfonylhydrazine 2. Heat or Acid/Base | 5,10-Secoestr-5-yne-3,10,17-trione (or related secosteroid) |

Functionalization and Conjugation Strategies

The reactivity of the epoxide ring also allows for various functionalization and conjugation reactions. These strategies are employed to introduce specific chemical moieties that can act as reporter groups, alter biological activity, or enable the creation of larger, more complex molecules for research purposes.

Reporter groups, such as fluorescent tags or electrochemically active moieties, can be attached to the steroid skeleton to facilitate its detection and study its interactions with biological systems. Ferrocene (B1249389), with its unique electrochemical properties, is an excellent reporter group that has been conjugated to steroids to create novel research tools. rsc.org

Several methods have been developed for the synthesis of steroid-ferrocene conjugates. researchgate.netnih.gov One prominent strategy is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), where a steroid bearing an azide (B81097) group is reacted with a ferrocene-substituted alkyne, or vice-versa. researchgate.net Another approach involves palladium-catalyzed aminocarbonylation, where a steroidal iodoalkene is reacted with an amine-functionalized ferrocene. nih.gov These methods allow for the efficient attachment of the ferrocene reporter group to various positions on the steroid, including the D-ring, to produce conjugates for anticancer research and other applications. rsc.orgmdpi.com

| Conjugation Strategy | Steroid Precursor | Ferrocene Reagent | Key Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkynyl steroid | Ferrocenyl azide | CuSO₄ / Sodium ascorbate | researchgate.net |

| Palladium-Catalyzed Aminocarbonylation | 17-Iodo-16-ene steroid | Ferrocenylmethylamine | Pd(OAc)₂ / PPh₃, CO | nih.gov |

| Amide Bond Formation | Amino-functionalized steroid (e.g., via glycine (B1666218) linker) | 1-Chlorocarbonyl ferrocene | Base (e.g., triethylamine) | biomedpharmajournal.org |

The introduction of amino groups into the steroid nucleus can significantly modulate its biological properties, leading to compounds with potential anti-inflammatory, antitumor, or antimicrobial activities. researchgate.net The epoxide ring is a key functional group for the synthesis of amino steroids. The ring-opening of steroidal epoxides with nitrogen nucleophiles is a common strategy to produce vicinal amino alcohols. lookchem.com

For example, 5α,6α-epoxy steroids can undergo a Ritter reaction followed by indirect amination to yield 6β-glycylamidosteroids. nih.gov A more direct approach involves the regioselective and stereoselective ring-opening of epoxides like 2,3-epoxy-5α-androstan-17-one with aromatic or aliphatic amines. lookchem.com These reactions are often promoted by ionic liquids, which can act as both solvent and catalyst, to afford 2-amino-3-hydroxy steroids in good yields. lookchem.com These methods demonstrate the general utility of steroidal epoxides as precursors for a wide range of amino-functionalized derivatives.

| Epoxy Steroid | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 5α,6α-Epoxy steroid | Ritter reaction (e.g., with chloroacetonitrile), followed by amination | 6β-Acylamidosteroid | nih.gov |

| 2α,3α-Epoxy-5α-androstan-17-one | Aromatic amines (e.g., p-toluidine), [bmim][BF₄], 100 °C | 2β-Arylamino-3α-hydroxy-5α-androstan-17-one | lookchem.com |

| 2α,3α-Epoxy-5α-androstan-17-one | Morpholine, [bmim][BF₄], 100 °C | 2β-Morpholino-3α-hydroxy-5α-androstan-17-one | lookchem.com |

The synthesis of steroid dimers, where two steroid units are covalently linked, has emerged as a significant strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net These conjugates are designed to enhance or modify biological activity, explore bivalent interactions with receptors, or create novel materials with unique properties like liquid crystals. researchgate.netresearchgate.net

A variety of linkers and synthetic methodologies have been employed to create these dimeric structures. mdpi.commdpi.com Palladium-catalyzed diaminocarbonylation reactions have been used to synthesize D-ring to D-ring linked dimers with dicarboxamide spacers of varying lengths. uc.pt This method is highly chemoselective and provides the desired dimers in good yields. uc.pt Another approach involves linking two steroid units through a 1,4-phenylene linker. mdpi.com For instance, the reaction of a sterol tosylate with hydroquinone, catalyzed by montmorillonite (B579905) K10 clay, can produce 3,3'-O,O-1,4-phenylene-linked steroid dimers. mdpi.comresearchgate.net These synthetic strategies allow for the creation of a diverse library of steroid dimers for various research applications.

| Steroid Monomer | Linker Source | Coupling Method | Linkage Type | Reference |

|---|---|---|---|---|

| 17-Iodo-5α-androst-16-ene | Aliphatic or aromatic diamines | Palladium-catalyzed diaminocarbonylation | 17,17'-Dicarboxamide | uc.pt |

| Androst-5-en-3β-ol-17-one tosylate | Hydroquinone | Montmorillonite K10 catalyzed etherification | 3,3'-O,O-1,4-Phenylene | mdpi.comresearchgate.net |

| Estrone (B1671321) | α,ω-Dihaloalkanes | Oxime ether formation | C17=N-O-(CH₂)n-O-N=C17 | mdpi.com |

Spectroscopic and Chromatographic Methodologies for Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 5,10-Epoxyestrane-3,17-dione.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of complex organic molecules like this compound. researchgate.net Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework, while advanced 2D NMR experiments are crucial for elucidating the compound's intricate stereochemistry. iosrjournals.orgnih.gov

The stereochemistry of the epoxide ring at the C5-C10 position significantly influences the chemical shifts of nearby protons and carbons. The relative orientation of the epoxide (α or β) can be determined by analyzing the chemical shifts of the angular methyl group (C18) and the protons in the A and B rings. researchgate.net Empirical rules derived from the analysis of ¹³C NMR spectral data for a series of 5,6-epoxides in decalinic systems can be applied to predict the epoxide's stereochemistry. researchgate.net

Two-dimensional NMR techniques are indispensable for assigning the complex proton and carbon signals in the steroid nucleus. nih.gov

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems throughout the molecule. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the complete molecular structure. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is critical for confirming the relative stereochemistry of the epoxide ring and other stereocenters within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in this compound

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C3-Ketone | - | ~208-212 | Typical chemical shift for a six-membered ring ketone. |

| C17-Ketone | - | ~218-222 | Characteristic chemical shift for a five-membered ring ketone in a steroid. |

| C5-Epoxide | - | ~70-75 | Quaternary carbon of the epoxide, deshielded by the oxygen atom. |

| C10-Epoxide | - | ~75-80 | Quaternary carbon of the epoxide, deshielded by the oxygen atom and adjacent to the B-ring. |

| C18-Methyl | ~0.8-1.0 | ~15-20 | The chemical shift is influenced by the stereochemistry of the A/B ring junction and the epoxide. |

Note: The predicted chemical shift values are based on general values for steroidal ketones and epoxides and may vary depending on the specific stereoisomer and solvent used.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. openstax.org The IR spectrum will be dominated by absorptions corresponding to the carbonyl (C=O) stretches of the two ketone groups and vibrations of the epoxide ring. optica.orgcdnsciencepub.com

The presence of two distinct ketone environments (a six-membered ring ketone at C3 and a five-membered ring ketone at C17) would be expected to produce strong absorption bands in the carbonyl region of the spectrum. pressbooks.pub The exact position of these bands can be influenced by the solvent used for the analysis. optica.org Additionally, characteristic bands associated with the C-O stretching and ring vibrations of the epoxide moiety would be observed. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (C17-Ketone) | 1740 - 1750 | Strong | Stretching |

| C=O (C3-Ketone) | 1710 - 1720 | Strong | Stretching |

| C-O-C (Epoxide) | 1240 - 1260 | Medium-Strong | Asymmetric Stretch |

| Epoxide Ring | 850 - 950 | Medium | Ring Deformation (Breathing) |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of this compound, which in turn provides its elemental composition and confirms the molecular formula (C₁₈H₂₂O₃). pressbooks.pub This high degree of mass accuracy is crucial for distinguishing the target compound from other molecules with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. oup.com The fragmentation of 3-oxo-steroids is well-documented and can provide insights into the structure of the A-ring. rsc.org The presence of the epoxide ring will also influence the fragmentation pathways. The use of soft ionization techniques can help in preserving the molecular ion, while collision-induced dissociation (CID) can be used to generate characteristic fragment ions. Silver cationization has been shown to be a useful technique for enhancing the specificity of fragmentation patterns for isomeric steroids, which could be applied to distinguish between different stereoisomers of this compound. diva-portal.org

Table 3: Predicted HRMS Data for this compound

| Parameter | Expected Value/Information |

| Molecular Formula | C₁₈H₂₂O₃ |

| Monoisotopic Mass | 286.1569 Da |

| Major Fragmentation Pathways | - Loss of CO (from ketones)- Cleavage of the A and B rings- Fragmentation related to the epoxide ring |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from starting materials, byproducts, and isomers, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of non-volatile compounds like this compound. tandfonline.com The development of a robust HPLC method is critical for separating it from structurally similar impurities, including potential stereoisomers.

Reversed-phase HPLC is a common starting point for the analysis of steroids. researchgate.net A C18 column is often the first choice for the stationary phase. google.com However, for the separation of closely related isomers, alternative stationary phases may offer superior selectivity. Biphenyl and phenyl-hexyl columns can provide different selectivity for steroids due to π-π interactions. thermofisher.com Polymeric carbazole-based stationary phases have also shown excellent selectivity for the separation of steroidal isomers. researchgate.net

Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), flow rate, and column temperature to achieve the desired resolution and analysis time. researchgate.netnih.gov Gradient elution is often employed to effectively separate compounds with a range of polarities. nih.gov

Table 4: General HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18, Biphenyl, or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 200-210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) can be used for the analysis of this compound, but it requires prior derivatization to increase the compound's volatility and thermal stability. nih.govnih.gov Direct analysis of the underivatized steroid is generally not feasible due to its polarity and potential for thermal degradation in the GC inlet and column. diva-portal.org

The primary targets for derivatization are the two ketone groups at the C3 and C17 positions. mdpi.com A common approach is methoximation, which involves reacting the ketones with a reagent like methoxylamine hydrochloride to form methoxime derivatives. tcichemicals.com This reaction eliminates the polarity of the ketone groups and produces more stable, volatile compounds suitable for GC analysis. gcms.cz Although the epoxide ring is generally stable under these conditions, care must be taken to avoid harsh reaction conditions that could lead to its opening. nih.govusgs.gov

The silylation of hydroxyl groups is a very common derivatization technique for steroids, but since this compound lacks hydroxyl groups, this would not be a primary derivatization strategy unless the epoxide ring is first opened to form a diol. fu-berlin.de

Table 5: Potential GC Derivatization and Analysis Parameters

| Step | Reagent/Parameter | Purpose |

| Derivatization | Methoxylamine hydrochloride in pyridine | To convert the C3 and C17 ketone groups to methoximes, increasing volatility. |

| GC Column | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) | To separate the derivatized compound from other components. |

| Injector Temperature | 250 - 280 °C | To ensure rapid volatilization of the derivative. |

| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C) | To achieve good separation of analytes with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For detection and quantification (FID) or identification (MS). |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed for monitoring the progress of chemical reactions. wikipedia.orglibretexts.orgchemistryhall.com Its application is particularly valuable in the synthesis of steroids like this compound to quickly assess the consumption of starting materials and the formation of the desired product. libretexts.orgumich.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid adsorbent material, the stationary phase (commonly silica (B1680970) gel or alumina), coated on an inert backing like glass or aluminum. savemyexams.comimsa.edu Alongside the reaction mixture, spots of the starting material and a "co-spot" containing both the starting material and the reaction mixture are typically applied for reference. wikipedia.orglibretexts.org

The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, carrying the components of the spotted mixture with it at different rates. imsa.edukhanacademy.org This separation is based on the differential affinity of the compounds for the stationary and mobile phases. khanacademy.org For steroidal compounds, the polarity of the molecule is a key factor; more polar compounds interact more strongly with a polar stationary phase like silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. savemyexams.comimsa.edu

After development, the separated spots are visualized. While colored compounds are directly visible, colorless compounds like steroids require visualization techniques, such as exposure to ultraviolet (UV) light or staining with chemical reagents (e.g., sulfuric acid spray followed by heating, or exposure to iodine vapor) that react to form visible spots. umich.edusavemyexams.com By comparing the spot corresponding to the starting material with the new spots formed in the reaction lane, a chemist can qualitatively determine the reaction's progression. libretexts.org The disappearance of the reactant spot and the appearance of a new product spot indicate a successful conversion. wikipedia.org

Table 1: Illustrative TLC Monitoring of a Reaction to Synthesize this compound

| Lane | Sample Spotted | Observation | Interpretation |

| 1 | Starting Material (e.g., Estr-5(10)-ene-3,17-dione) | A single spot is observed at a specific Rf value (e.g., Rf = 0.5). | Reference point for the reactant. |

| 2 | Co-spot (Starting Material + Reaction Mixture) | Two distinct spots may be visible if the reaction is partial. If complete, only the product spot is seen. | Helps to confirm the identity of the reactant spot in the reaction mixture. libretexts.org |

| 3 | Reaction Mixture | A new, more polar spot appears at a lower Rf value (e.g., Rf = 0.4) due to the introduction of the polar epoxy group. The starting material spot may be faint or absent. | Indicates the formation of the product, this compound. The reaction is nearing or has reached completion. |

Quantitative Analysis Methodologies

For accurate and precise measurement of this compound concentrations, more sophisticated quantitative methodologies are required. chemistryhall.comresearchgate.net These techniques offer high sensitivity and selectivity, which are essential for detailed research and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Enhanced Sensitivity

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for the quantitative analysis of steroids in complex biological matrices. skml.nlnih.gov This method offers superior specificity and sensitivity compared to other techniques like immunoassays. nih.gov Its utility is well-established for analyzing various steroids, including ketosteroids, making it an ideal platform for the quantification of this compound. nih.govuef.ficore.ac.uk

The LC-MS/MS process begins with the separation of the target analyte from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govthermofisher.com A reversed-phase column (e.g., C18) is commonly used, where the analyte is eluted with a mobile phase gradient, typically consisting of water and an organic solvent like methanol or acetonitrile. nih.govthermofisher.com

Following chromatographic separation, the analyte enters the mass spectrometer. In the ion source, molecules are ionized, most commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). allenpress.com The resulting ions are then guided into the tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell. In the first analyzer, a specific precursor ion (an ion corresponding to the mass of the target molecule) is selected. This ion is then fragmented in the collision cell, and the resulting product ions are detected by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification even at very low concentrations (pg/mL levels). core.ac.ukthermofisher.com

Table 2: Typical LC-MS/MS Parameters for Ketosteroid Analysis

| Parameter | Typical Setting/Value | Purpose |

| Liquid Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) thermofisher.com | Separates the analyte from matrix interferences based on polarity. |

| Mobile Phase | Gradient of water and methanol/acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) or formic acid. nih.govsigmaaldrich.com | Elutes the analyte from the column and facilitates ionization. |

| Flow Rate | 0.2 - 0.4 mL/min nih.govsigmaaldrich.com | Controls the speed of the mobile phase through the column. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ nih.govallenpress.com | Generates charged ions from the neutral analyte molecules. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) core.ac.uk | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| Internal Standard | Isotope-labeled version of the analyte (e.g., ¹³C₃- or d₃-labeled steroid) nih.govallenpress.com | Corrects for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification. |

Derivatization Strategies for Improved Detection and Ionization Efficiency

A significant challenge in the LC-MS/MS analysis of neutral steroids, including ketosteroids like this compound, is their often poor ionization efficiency in ESI and APCI sources. uef.fisigmaaldrich.com To overcome this limitation and enhance sensitivity, chemical derivatization is frequently employed. chemistryhall.comresearchgate.net This strategy involves chemically modifying the analyte to introduce a moiety that is more readily ionized or that improves chromatographic behavior. mdpi.comresearchgate.net

For ketosteroids, the ketone functional groups at the C-3 and C-17 positions are prime targets for derivatization. google.com A common and effective approach is the reaction with hydroxylamine (B1172632) or its O-substituted derivatives (e.g., methoxyamine, ethoxyamine, O-tert-butyl hydroxylamine) to form oxime derivatives. nih.govuef.figoogle.com This reaction is selective for aldehydes and ketones and can significantly improve the ionization efficiency in positive mode ESI, leading to substantially lower limits of detection. researchgate.netgoogle.com For instance, derivatization can increase sensitivity by hundreds or even thousands of folds. google.com

The choice of derivatization reagent can be critical, as factors like reaction time, reaction conditions, and the stability of the resulting derivative must be considered. uef.figoogle.com The goal is a rapid and quantitative reaction that yields a stable product with enhanced MS response. researchgate.net

Table 3: Common Derivatization Reagents for Ketosteroids in LC-MS/MS Analysis

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

| Hydroxylamine (NH₂OH) | Ketone | Oxime | Increases ionization efficiency; reaction can proceed without needing to purify the mixture before LC-MS analysis. uef.fi |

| O-tert-butyl hydroxylamine | Ketone | O-tert-butyl oxime | Reacts quickly under mild conditions; provides greatly enhanced sensitivity (>1200-fold in some cases); no post-derivatization cleanup needed with 2D-LC. google.com |

| Girard's Reagents (e.g., Girard's T) | Ketone | Hydrazone | Introduces a permanently charged quaternary ammonium group, significantly improving ESI sensitivity. |

| Dansyl Chloride | Hydroxyl (if present), Phenolic Hydroxyl | Dansyl derivative | Primarily for hydroxyl groups but widely used in steroid analysis to improve ionization and provide fluorescence for detection. sigmaaldrich.com |

Theoretical and Computational Studies on 5,10 Epoxyestrane 3,17 Dione and Its Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This approach is instrumental in drug discovery for identifying potential therapeutic agents. For derivatives of the estrane (B1239764) skeleton, these simulations help elucidate interactions with key biological targets.

The process typically begins with the preparation of both the ligand and the receptor structures. Ligands, such as derivatives of 5,10-Epoxyestrane-3,17-dione, are designed and their three-dimensional structures are optimized. ajchem-a.com Receptors, often proteins or enzymes implicated in a disease pathway, have their crystal structures obtained from databases like the Protein Data Bank (PDB). mdpi.com

Docking is then performed using software like Autodock Vina, which calculates the binding affinity (often expressed as a docking score in kcal/mol) and predicts the most stable binding poses of the ligand within the receptor's active site. ajchem-a.complos.org The reliability of the docking procedure is often validated by re-docking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically <2 Å). mdpi.complos.org Analysis of the docked poses reveals crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the target protein. ajchem-a.comnih.gov For instance, in studies of thieno[2,3-d]pyrimidine (B153573) derivatives targeting the EGFR protein, docking revealed hydrogen bonds with key residues like Met769. nih.gov

To further assess the stability of the ligand-receptor complex predicted by docking, Molecular Dynamics (MD) simulations are often employed. These simulations track the movements of atoms over time, confirming the stability of the binding mode and interactions within the protein's dynamic environment. ajchem-a.comnih.gov

Table 1: Common Interactions in Molecular Docking of Steroid-like Compounds

| Interaction Type | Description | Key Amino Acid Residues Often Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Met, Ser, Lys, Gln |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | Val, Leu, Ala, Ile, Phe |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing deep insights into their structure, stability, and reactivity. These methods solve the Schrödinger equation for a given molecule to determine its electronic wavefunction and energy.

Various computational methods are available, ranging from semi-empirical techniques to more rigorous ab initio and Density Functional Theory (DFT) approaches. Semi-empirical methods, such as PM6, are computationally less expensive and are used for initial geometry optimization and calculation of properties like enthalpy of formation. scispace.com More advanced methods like the extended tight-binding semi-empirical method GFN-xTB have proven to be fast, robust, and capable of yielding high-quality mass spectra simulations for a wide range of molecules. rsc.org

For more accurate predictions, DFT is a widely used method. It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The choice of functional, such as the long-range corrected CAM-B3LYP, is crucial for obtaining accurate results, especially for reaction energy barriers and transition states. nih.govacs.org These calculations can predict various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity and electronic transitions. scispace.com Quantum computers are also emerging as a new frontier for performing electronic structure calculations, potentially offering more efficient solutions for complex molecular systems in the future. youtube.comarxiv.org

Table 2: Application of Quantum Chemical Methods

| Method | Abbreviation | Common Applications |

|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, reaction energies, electronic properties (HOMO/LUMO), IR and NMR spectra prediction. nih.govacs.org |

| Semi-empirical Methods (e.g., PM6) | - | Initial geometry optimization, calculation of enthalpy of formation for large molecules. scispace.com |

| Extended Tight-Binding | GFN-xTB | Fast and robust calculation of geometries, frequencies, and non-covalent interactions; simulation of mass spectra. rsc.org |

| Full Configuration Interaction | FCI | Benchmark calculations for ground state energy of small molecules. arxiv.org |

Conformational Analysis of the Steroid Skeleton and Epoxy Ring

The three-dimensional shape, or conformation, of a steroid molecule is critical to its biological function, as it dictates how the molecule fits into a receptor's binding site. For this compound, the rigidity of the fused ring system is further constrained by the presence of the epoxide ring bridging the A and B rings.

Table 3: Key Conformational Features of this compound

| Structural Feature | Description | Method of Determination |

|---|---|---|

| Steroid Skeleton | A four-ring (A, B, C, D) fused structure characteristic of steroids. | NMR Spectroscopy researchgate.net |

| Epoxy Ring | A three-membered ring containing an oxygen atom, bridging C5 and C10. | NMR Spectroscopy researchgate.net |

| Stereochemistry | The 5β,10β configuration is the major isomer formed during synthesis. researchgate.net | NMR Spectroscopy researchgate.net |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states that are often difficult to observe experimentally. For steroidal epoxides, computational studies have been crucial in understanding the stereoselectivity of ring-opening reactions.

The ring-opening of epoxides typically follows the Fürst–Plattner rule, which predicts the formation of a diaxial product. nih.gov However, reaction conditions can sometimes lead to the formation of an anti-Fürst–Plattner (diequatorial) product. Computational methods, specifically DFT calculations, can be used to model these reactions and explain such selectivity. nih.govacs.org

For example, a study on the ring-opening of a model 2,3-epoxy-steroid used the CAM-B3LYP density functional method to calculate the free energy differences between the transition states leading to the diaxial and diequatorial products. nih.govacs.org The calculations showed how factors like the presence of an acid catalyst or an imidazolium (B1220033) ionic liquid could alter the energy barrier for each pathway, thereby influencing the final product ratio. nih.govacs.org Similarly, computational approaches have been used to understand complex fragmentation reactions, such as the Eschenmoser fragmentation of related epoxy steroid systems to form acetylenic ketones. thieme-connect.de

Table 4: Calculated Free Energy Differences (ΔG) for Model Epoxide Ring-Opening

| Reaction Condition | Transition State (TS) | ΔG (kJ/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|

| No Catalyst (in THF) | TS1 (Boat-like) vs. TS2 (Chair) | 14.6 | Favors Diaxial Product | nih.govacs.org |

| Acid-Catalyzed | TS1 vs. TS2 | 2.9 | Still Favors Diaxial Product | nih.govacs.org |

| Imidazolium Cation Coordinated | TS1 vs. TS2 | 1.7 | Reduced energy difference, allowing for potential formation of Diequatorial Product | nih.govacs.org |

| Imidazolium Cation (at 100 °C) | TS1 vs. TS2 | -0.9 | Favors Diequatorial Product | nih.govacs.org |

In Silico Prediction of Biological Activity Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities of a compound before it is synthesized and tested in a lab. nih.gov These ligand-based approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

One common tool is the Prediction of Activity Spectra for Substances (PASS) online program. mdpi.com By analyzing the structural formula of a compound like this compound, PASS can compare it to a vast database of known biologically active substances and predict a spectrum of potential pharmacological effects, toxicities, and mechanisms of action. mdpi.com The results are presented as a list of potential activities with a corresponding probability score.

These predictions can guide the design of in vitro and in vivo experiments. For example, in silico predictions for various steroid and triterpenoid (B12794562) compounds have suggested potential activities such as enzyme inhibition, regulation of lipid metabolism, and antiparkinsonian effects. mdpi.com The combination of these predictive models with experimental screening allows for a more efficient discovery process for new therapeutic agents. nih.gov

Table 5: Examples of Predicted Biological Activities for Steroid-like Scaffolds

| Compound Type | Predicted Activity | Confidence/Note | Reference |

|---|---|---|---|

| Aromatic Steroids | Ovulation inhibitor | High confidence for 2-hydroxyestrone | mdpi.com |

| Secosteroids (Ergocalciferol) | Antiparkinson activity | 96.0% confidence | mdpi.com |

| Dienogest-related compounds (DHCs) | 5-LO inhibitor | Moderate inhibitory activity observed in vitro after prediction | biorxiv.org |

| Nicotinic acid derivatives | Kinase inhibitor, Enzyme inhibitor | High activity predicted by Molinspiration software | nih.gov |

Biological Relevance and Mechanistic Investigations of 5,10 Epoxyestrane 3,17 Dione Analogues

Structure-Activity Relationship (SAR) Studies of Related Epoxy-Steroids and Diones.mdpi.comresearchgate.netcimap.res.in

The biological activity of steroid compounds is intricately linked to their three-dimensional structure. Modifications to the steroid nucleus, such as the introduction of an epoxy ring or alterations of functional groups, can dramatically influence how these molecules interact with biological targets. mdpi.comresearchgate.netcimap.res.in Structure-activity relationship (SAR) studies are therefore crucial in elucidating the specific structural features responsible for their biological effects.

Influence of Epoxy Ring Position and Stereochemistry on Biological Interactions.mdpi.comcimap.res.innih.gov

The reactivity of the epoxy ring, a strained three-membered ring, makes it susceptible to nucleophilic attack, leading to ring-opening reactions. nih.govmdpi.com This reactivity is a key aspect of its biological function. The specific placement of the epoxy group dictates which parts of the molecule are available for interaction and can lead to a wide array of pharmacological activities, including anti-inflammatory, antineoplastic, and antiproliferative effects. mdpi.comnih.gov

For instance, steroids with a 4,5-epoxy group have unique chemical and biological properties due to the epoxy ring's position at the A-ring of the steroid. nih.gov Similarly, 5,6-epoxy steroids, such as 5β,6β-epoxides, have been shown to be crucial for certain biological activities. Studies on withaferin A, a 5β,6β-epoxy steroid, revealed that the selective opening of this epoxide ring by 2-mercaptoethanol (B42355) resulted in a loss of its anticancer activity, indicating the importance of the intact epoxide for its function. cimap.res.in In contrast, the 6α,7α-epoxide in the same molecule was unreactive under the same conditions, highlighting how stereochemistry and position influence reactivity. cimap.res.in

The stereochemistry of the epoxy ring also governs the stereoselectivity of its ring-opening reactions. For example, the ring opening of 2,3-epoxy-steroids can be influenced by reaction conditions to produce different stereoisomers, demonstrating the importance of the initial epoxide stereochemistry. acs.org

Different epoxy steroid subgroups and their biological activities are summarized below:

| Epoxy Group Position | Example Compound/Class | Observed/Predicted Biological Activities |

| 4,5-Epoxy | Steroids with a 4,5-epoxy group | Unique interactions with receptors and enzymes. nih.gov |

| 5,6-Epoxy | 5α,6α-epoxycholesterol | Regulation of cell proliferation and cholesterol homeostasis. nih.gov |

| 7,8-Epoxy | Steroids with a 7,8-epoxy group | Modulation of lipid metabolism, regulation of nuclear receptors. mdpi.com |

| 17,20-Epoxy | 17α,20α-epoxyprogesterone | Used in medical research and as a pharmaceutical intermediate. nih.gov |

| 22,23-Epoxy | 17α-hydroxy-22,23-epoxycholest-5-en-3β-ol | Activity against prostate, ovary, pancreas, colon, and lung cancer cell lines. mdpi.commdpi.com |

Role of Dione (B5365651) Functionalities in Receptor Binding or Enzyme Inhibition.tandfonline.comnih.gov

The dione functionalities, specifically the carbonyl groups at positions 3 and 17 of the estrane (B1239764) skeleton, play a pivotal role in the interaction of these steroids with protein receptors and enzymes. tandfonline.com These groups are key features for binding and activity. For instance, the 3-carbonyl group is an optimal feature for the interaction of dihydrotestosterone (B1667394) (DHT) with the androgen receptor. tandfonline.com

In the context of enzyme inhibition, steroidal derivatives are often designed to mimic the endogenous substrates of key enzymes in steroidogenesis. nih.gov These inhibitors compete with the natural substrates for the enzyme's binding site. nih.gov For example, modifications to the androstenedione (B190577) structure, which possesses a 3,17-dione configuration, have been explored to create inhibitors of enzymes like aromatase. nih.gov

Exploration of Potential Biochemical Pathways and Molecular Targets.nih.govmdpi.comnih.govoncotarget.com

The biological effects of 5,10-epoxyestrane-3,17-dione and its analogues are mediated through their interactions with various biochemical pathways and molecular targets. nih.govmdpi.comnih.govoncotarget.com These interactions can lead to the modulation of cellular processes and are a key area of investigation in understanding their pharmacological potential. nih.govnih.gov

Enzyme Interaction Studies (e.g., Aromatase, Hydroxysteroid Dehydrogenases).nih.govnih.govoncotarget.comnih.gov

A primary area of investigation for estrane-based compounds is their interaction with enzymes involved in steroid metabolism, such as aromatase and hydroxysteroid dehydrogenases (HSDs). nih.govnih.govnih.gov These enzymes are critical in the biosynthesis of active steroid hormones. oncotarget.comnih.gov

Aromatase: This enzyme is responsible for the conversion of androgens to estrogens, a key step in estrogen biosynthesis. nih.gov Inhibitors of aromatase are important therapeutic agents, particularly in hormone-dependent breast cancer. nih.govnih.gov An analogue of androstenedione with a bridge between carbons 2 and 10 was found to be a competitive inhibitor of human placental aromatase. nih.gov Steroidal inhibitors often mimic the natural substrate, androstenedione, to bind to the enzyme's active site. nih.govscirp.org

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes catalyzes the interconversion of less active 17-keto steroids to their more potent 17β-hydroxy counterparts, and vice versa. oncotarget.comoup.com For example, 17β-HSD type 1 is crucial for the production of the potent estrogen, 17β-estradiol, from the less active estrone (B1671321). oncotarget.comnih.gov Conversely, 17β-HSD type 2 mediates the oxidation of estradiol (B170435) to estrone and testosterone (B1683101) to androstenedione. oncotarget.com The aforementioned androstenedione analogue that inhibited aromatase was also found to be a substrate for 17β-HSD. nih.gov Abiraterone acetate, a potent steroidal drug, acts as an inhibitor of 17β-HSD, among other enzymes. nih.gov

The table below summarizes the functions of key enzymes in steroid metabolism that are potential targets for epoxy-steroid analogues:

| Enzyme | Function | Relevance to Epoxy-Steroid Analogues |

| Aromatase (CYP19A1) | Converts androgens (androstenedione, testosterone) to estrogens (estrone, estradiol). nih.govfrontiersin.org | A primary target for inhibition to treat hormone-dependent cancers. nih.gov |

| 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Reduces estrone to the more potent estradiol. oncotarget.com | Inhibition can decrease levels of active estrogens. nih.gov |

| 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) | Oxidizes estradiol to estrone and testosterone to androstenedione. oncotarget.com | Modulation could alter the balance of active and inactive steroids. |

| Aldo-Keto Reductase 1C3 (AKR1C3/17β-HSD5) | Reduces androstenedione to testosterone. oup.comescholarship.org | Inhibition can block androgen synthesis. escholarship.org |

Modulation of Cellular Processes (In Vitro Studies).nih.govnih.govnih.gov

In vitro studies are essential for understanding how epoxy-steroids modulate cellular processes. These compounds have been shown to exhibit a range of activities, including antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

For example, novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have demonstrated selective cytotoxic effects in breast cancer cell lines, with evidence suggesting the activation of apoptosis. nih.gov Other epoxy-steroids have been investigated for their neuroprotective effects and as inhibitors of 5α-reductase. nih.gov

The presence of an epoxy group can significantly influence a steroid's interaction with cellular targets, leading to specific physiological effects. nih.gov Studies have shown that some epoxy-steroids can modulate signaling pathways and have potential as cytostatic agents, which control cancer cell growth without causing immediate cell death. mdpi.com The antiproliferative activity of some withanolides has been linked to the presence of a 2-en-1-one system in the A-ring and an epoxide at the C-5,6 position. cimap.res.in

Precursor and Metabolite Studies in Non-Human Biological Systems.mdpi.comnih.gov

Understanding the metabolic fate of epoxy-steroids is crucial for evaluating their biological activity. Studies in non-human systems help to identify potential precursors and metabolites. For instance, the metabolism of anabolic steroids can either activate or deactivate the parent molecule. researchgate.net

In vivo and in vitro studies using computer programs like PASS have been employed to predict the pharmacological profiles of various steroids, including epoxy-steroids. mdpi.com These studies have identified potential activities related to the regulation of lipid metabolism. mdpi.com

Design and Synthesis of Biologically Active Analogues for Mechanistic Probing

The strategic design and synthesis of analogues of this compound are fundamental to exploring their biological significance and understanding their mechanisms of action. Modifications to the steroid skeleton allow researchers to probe interactions with biological targets and elucidate structure-activity relationships. The synthesis of these analogues often involves sophisticated chemical transformations of the steroid core.

A key synthetic strategy involves the manipulation of the epoxy group and other functional groups on the estrane framework. For instance, the 5,10-epoxy group can be opened to introduce new functionalities or to create unsaturation in the A-ring, leading to compounds with altered chemical properties and biological activities.

One notable synthetic pathway utilizes a 5,10-epoxy intermediate to prepare estra-4,9-diene-3,17-dione, a crucial intermediate for various steroid-based pharmaceuticals. google.com This process involves the reductive opening of the epoxide ring. Specifically, the epoxy bonds at the C-6 and C-19 positions (in a related precursor) are cleaved using zinc powder and acetic acid, which introduces a hydroxyl group. google.com Subsequent oxidation and decarboxylation steps yield an intermediate with a double bond at the 5,10-position. google.com This intermediate is then further transformed to introduce the 4,9-diene system. google.com

The synthesis of various steroid analogues often begins with commercially available steroid structures like androst-4-ene-3,17-dione. dshs-koeln.de These starting materials can be subjected to a series of reactions, including epoxidation and subsequent ring-opening, to generate a diverse library of compounds.

Investigations into the ring-opening of steroidal epoxides, such as 2,3-epoxy-5α-androstan-17-one, provide a model for the types of transformations that can be applied to the 5,10-epoxyestrane system. nih.govacs.org The reaction of these epoxides with various halide reagents can be controlled to produce specific halohydrin isomers. nih.govacs.org The choice of reagent and reaction conditions, including temperature and the use of ionic liquids as solvents, can influence the stereoselectivity of the ring-opening, yielding either diaxial or diequatorial products. nih.govacs.org These selective modifications are crucial for probing the specific steric and electronic requirements of biological targets.

For example, the reaction of 2β,3β-epoxy-5α-androstan-17-one with aluminum chloride (AlCl₃) or trimethylsilyl (B98337) chloride (TMSCl) in an ionic liquid medium smoothly yields the corresponding chlorohydrin. acs.org The ability to control the stereochemical outcome of these reactions is essential for creating specific analogues for mechanistic studies. acs.org

The following tables summarize the synthesis of various steroid derivatives that illustrate the chemical strategies employed in designing biologically active analogues.

Table 1: Synthesis of Dihydroxyandrostan-17-one Analogues

This table shows the products obtained from the hydrogenation of different hydroxyandrostane-4,17-dione isomers, demonstrating methods for introducing hydroxyl groups at specific positions. dshs-koeln.de

| Starting Material | Catalyst | Product(s) | Yield |

| 3β-hydroxy-5α-androstane-4,17-dione | Pd/C | 3β,4β-dihydroxy-5α-androstan-17-one | 85% |

| 3α-hydroxy-5β-androstane-4,17-dione | Pd/C | 3α,4β-dihydroxy-5β-androstan-17-one | 83% |

| 3α-hydroxy-5β-androstane-4,17-dione | Pd/C | 3α,4α-dihydroxy-5β-androstan-17-one | 6% |

| Androst-4-ene-3,17-dione | PtO₂ | 3α-hydroxy-5β-androstane-4,17-dione | 15% |

| Androst-4-ene-3,17-dione | PtO₂ | 3β,4β-dihydroxy-5α-androstan-17-one | 72% |

| Androst-4-ene-3,17-dione | PtO₂ | 3α,4α-dihydroxy-5β-androstan-17-one | 11% |

Table 2: Ring-Opening Reactions of 2β,3β-Epoxy-5α-androstan-17-one

This table details the outcomes of ring-opening reactions on a model steroidal epoxide, showcasing the synthesis of halohydrin analogues under various conditions. nih.gov

| Entry | Halide Source | Temperature (°C) | Product(s) (Ratio) | Total Yield (%) |

| 1 | AlCl₃ | Room Temp | 2-chloro-3-hydroxy- (diaxial) | 90% |

| 4 | TMSCl | Room Temp | 2-chloro-3-hydroxy- (diaxial) | 92% |

| 7 | LiCl | 120 | 2-chloro-3-hydroxy- (diaxial vs diequatorial) (57:43) | 88% |

| 10 | LiBr | 120 | 2-bromo-3-hydroxy- (diaxial vs diequatorial) (4:96) | 85% |

The design of such analogues is not limited to simple functional group introduction. More complex modifications, such as the attachment of ferrocene (B1249389) moieties to the steroid skeleton, have been explored to create compounds with novel biological activities. researchgate.net These advanced synthetic efforts, often involving multi-step sequences and catalytic methods, are instrumental in developing probes to investigate complex biological pathways. researchgate.netresearchgate.net

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

A promising direction is the exploration of biocatalysis, utilizing enzymes to perform specific oxidative steps with high regio- and stereoselectivity under mild conditions. researchgate.net This approach could supplement existing chemical methods for creating the epoxy functionality. researchgate.net Additionally, designing scalable synthetic sequences that minimize the use of protecting groups and employ more environmentally benign reagents is a critical goal. d-nb.infonih.gov The development of one-step or tandem reactions that can construct the core epoxy-steroid skeleton from readily available starting materials would represent a significant leap forward in sustainable steroid chemistry.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the synthesis of 5,10-Epoxyestrane-3,17-dione, the implementation of advanced spectroscopic techniques for real-time reaction monitoring is essential. Traditional analytical methods often rely on time-consuming offline analysis, which can hinder process optimization. mdpi.com Techniques such as fluorescence spectrometry, known for its high sensitivity and minimal sample usage, offer a potential avenue for in-situ analysis. mdpi.com

Furthermore, the integration of mass spectrometry (MS) techniques, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide highly specific and sensitive detection of reactants, intermediates, and products directly from the reaction mixture. researchgate.netnih.govwiley.com Gas chromatography–triple quadrupole mass spectrometry (GC–QQQ) is another powerful tool that allows for screening, confirmation, and quantification in a single analysis, even in complex matrices. spectroscopyonline.com The development of robust online monitoring systems would enable precise control over reaction parameters, leading to improved yields, purity, and process safety.

Integrated Computational-Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is set to revolutionize the discovery of new therapeutic applications for epoxy-steroids like this compound. columbia.edunih.govfrontiersin.org Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be employed to predict the biological activities and pharmacokinetic properties of novel steroid derivatives. frontiersin.orgnih.gov These in silico approaches allow for the high-throughput screening of virtual compound libraries, prioritizing candidates for synthesis and experimental testing. frontiersin.orgfrontiersin.orgnih.gov

This integrated strategy helps in understanding structure-activity relationships, identifying potential biological targets, and optimizing lead compounds for enhanced efficacy and reduced toxicity. frontiersin.orgnih.govresearchgate.net By combining computational predictions with experimental data from bioassays, researchers can accelerate the drug discovery pipeline in a more cost-effective and targeted manner. frontiersin.org

Elucidation of Novel Biological Mechanisms and Pathways for Epoxy-Steroids